BenchChemオンラインストアへようこそ!

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Lipophilicity Membrane permeability ADME profiling

This racemic pyrazole–butanoic acid conjugate (C₁₀H₁₅BrN₂O₂, MW 275.14, logP 2.44, logD₇.₄ -1.02) is the precise homolog needed to complete your homologous alkanoic acid SAR matrix. Its 4-bromo substituent provides crystallographic phasing power (f'' ≈ 0.7 e⁻ at Cu Kα) and halogen-bonding capacity for BET bromodomain and kinase (JAK, RAF, p38) inhibitor programs. Rule-of-5 compliant with ~3.3 mg/mL aqueous solubility for biochemical assays at 10–100 μM. Procuring this specific chain-length variant is critical when SAR data have been generated on the butanoic acid scaffold.

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
Cat. No. B10908210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
Molecular FormulaC10H15BrN2O2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C=C(C(=N1)C(C)C)Br
InChIInChI=1S/C10H15BrN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)
InChIKeyVWTOFDXJXGPZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 60 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid: Physicochemical Identity and Procurement Baseline


2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid (ChemDiv Catalog No. Y507-1411) is a synthetic, racemic pyrazole–butanoic acid conjugate with molecular formula C₁₀H₁₅BrN₂O₂ and molecular weight 275.14 g·mol⁻¹ . The compound bears a bromine atom at the 4-position and an isopropyl group at the 3-position of the pyrazole ring, with the butanoic acid chain attached at the N1 nitrogen. It is supplied as a racemic mixture and is classified as a screening compound for early-stage drug discovery . Its core heterocyclic scaffold, the pyrazole ring, is a privileged structure in medicinal chemistry with demonstrated tractability for kinase, bromodomain, and other protein-target modulation .

Why 2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid Cannot Be Replaced by In-Class Analogs


Within the 4-bromo-3-isopropyl-1H-pyrazol-1-yl alkanoic acid series, incremental methylene insertion into the carboxylic acid side chain produces quantifiable shifts in lipophilicity, ionization, and predicted membrane partitioning that preclude indiscriminate substitution . The butanoic acid homolog possesses a logP of 2.44 versus 1.43 for the acetic acid analog and a predicted pKₐ near 3.5, yielding a logD₇.₄ of −1.02 — a 0.4–0.5 unit difference from the shorter-chain congeners . These differences directly impact compound handling in biochemical assays (aqueous solubility, non-specific binding) and ADME profiling, making procurement of the specific chain-length variant essential when structure–activity relationship (SAR) data have been generated on the butanoic acid scaffold .

Quantitative Differentiation Evidence for 2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid Versus Closest Analogs


Lipophilicity (logP) Differentiation Across the Alkanoic Acid Homologous Series

The target butanoic acid exhibits a measured logP of 2.44 , representing a +1.01 log unit increase over the acetic acid homolog (logP ~1.43) and a +1.74 log unit increase over the non-brominated, non-isopropylated 2-(1H-pyrazol-1-yl)butanoic acid (XLogP3-AA = 0.9) . The bromine and isopropyl substituents on the pyrazole ring contribute additively to lipophilicity, but the side-chain methylene extension from acetate to butanoate provides a ~0.5–0.6 logP increment within the halogenated sub-series alone.

Lipophilicity Membrane permeability ADME profiling

Ionization State at Physiological pH (logD₇.₄) Governs Assay Compatibility

The target compound carries a logD₇.₄ of −1.0187 , indicating that at physiological pH the carboxylic acid is >90% ionized. In comparison, the acetic acid homolog has a predicted pKₐ of 3.43 , and the propanoic acid homolog has a predicted pKₐ of 3.49 . The butanoic acid's pKₐ is expected to be approximately 3.5–3.6 (class-level inference from homologous series), translating to a similar degree of ionization at pH 7.4 but with a distinct balance of ionized versus neutral species in the pH 5.0–6.5 range relevant to early endosomal or tumor microenvironment conditions.

Ionization Solubility Assay interference

Aqueous Solubility (logSw) Differentiation and Formulation Implications

The target compound exhibits a logSw of −1.9216 (~3.3 mg·mL⁻¹ estimated aqueous solubility) . The acetic acid homolog, with a lower molecular weight (247.09 vs. 275.14) and lower logP, is reported to have a water solubility of 2.6 g·L⁻¹ (logSw ~−1.98, ~2.6 mg·mL⁻¹) . Despite the target compound's higher logP, its solubility is comparable or slightly higher due to the additional methylene group providing greater conformational flexibility and solvent-accessible surface area for hydration of the carboxylate.

Aqueous solubility Formulation DMSO stock

Chiral Center at the α-Carbon Enables Stereochemistry-Dependent SAR Exploration

The target compound possesses a chiral center at the α-carbon of the butanoic acid side chain and is supplied as a racemic mixture . In contrast, the acetic acid homolog lacks this chiral center entirely, and the propanoic acid homolog bears a methyl rather than an ethyl substituent at the α-position. The presence of the ethyl group creates a stereogenic center that can be exploited for enantioselective synthesis or chiral chromatographic resolution, potentially yielding enantiomers with differential target binding [1]. The larger ethyl substituent (vs. methyl in the propanoic acid analog) may also confer greater conformational restraint upon binding.

Chirality Stereoselective binding Enantiomeric resolution

4-Bromo Substituent as a Heavy-Atom Probe for X-ray Crystallography and Halogen Bonding

The bromine atom at the 4-position of the pyrazole ring provides anomalous scattering for X-ray crystallographic phasing and can serve as a marker for unambiguous ligand pose determination in protein–ligand co-crystal structures [1]. Compared to the non-halogenated 2-(1H-pyrazol-1-yl)butanoic acid , the brominated compound offers this structural biology advantage. The bromine atom also presents a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens or π-systems in protein binding pockets, a non-canonical interaction that can enhance binding affinity and selectivity [2].

X-ray crystallography Halogen bonding Structure-based drug design

Rotatable Bond Count and Conformational Flexibility Relative to Shorter-Chain Analogs

The target compound contains two rotatable bonds (excluding the carboxylic acid rotation) , compared with one rotatable bond for the acetic acid homolog and two for the propanoic acid homolog. The additional ethyl substituent at the α-carbon increases the number of accessible low-energy conformations, which may impose a modest entropic penalty upon binding (estimated ~0.5–1.0 kcal·mol⁻¹ per additional rotatable bond) [1]. However, the butanoic acid scaffold also provides greater conformational flexibility for induced-fit binding to protein pockets with deeper or more sterically demanding sub-pockets.

Conformational flexibility Ligand efficiency Entropic penalty

Recommended Application Scenarios for 2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic Acid


Fragment-Based and High-Throughput Screening Libraries Targeting Bromodomains or Kinases

The pyrazole scaffold is a validated pharmacophore for bromodomain (BET family) and kinase (JAK, RAF, p38) inhibitor programs . This compound, with its 4-bromo substitution providing both a crystallographic heavy-atom label and halogen-bonding capacity, is suited for inclusion in diversity-oriented screening decks targeting these protein families. Its logP of 2.44 and logD₇.₄ of −1.02 position it within drug-like chemical space (Rule-of-5 compliant) while offering sufficient aqueous solubility (~3.3 mg·mL⁻¹) for biochemical assay compatibility at typical screening concentrations (10–100 μM) .

Structure–Activity Relationship (SAR) Expansion Around Pyrazole-1-Alkanoic Acid Lead Series

For medicinal chemistry teams that have identified an initial hit on the pyrazole-1-acetic acid or pyrazole-1-propanoic acid scaffold, the butanoic acid homolog provides a systematic side-chain extension with predictable logP and logD shifts . The racemic nature of the compound enables initial SAR assessment, while the chiral α-carbon offers a clear vector for subsequent enantiomeric resolution and stereochemistry–activity relationship (SSAR) studies . Procurement of this specific homolog is essential for completing the homologous series SAR matrix.

X-ray Crystallographic Fragment Screening and Ligand Pose Validation

The bromine atom at the pyrazole 4-position provides strong anomalous scattering (f'' ≈ 0.7 e⁻ at Cu Kα wavelength), enabling experimental phasing through SAD or MAD methods without selenomethionine labeling . For structural biology groups conducting crystallographic fragment screens, this compound can serve as both a chemical probe and a phasing tool, significantly reducing the experimental timeline for structure determination when soaked into target protein crystals at 10–50 mM concentrations .

Computational Chemistry and Molecular Docking Validation Sets

With its well-defined physicochemical property profile (logP, logD, logSw, PSA, rotatable bond count) and documented racemic stereochemistry , this compound is suitable as a validation molecule for computational ADME prediction models, docking scoring function calibration, and free-energy perturbation (FEP) benchmark sets. Its intermediate size (MW 275) and balanced hydrophilicity–lipophilicity profile make it a useful probe for testing the predictive accuracy of in silico tools across the homologous alkanoic acid series .

Quote Request

Request a Quote for 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.